![molecular formula C19H15ClO5 B2684435 ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 307545-83-1](/img/structure/B2684435.png)
ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms. The exact structure would be best determined using spectroscopic methods such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 358.77. Other properties such as boiling point, melting point, and solubility would need to be determined experimentally.Scientific Research Applications
Organic Synthesis Applications
Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been a focus in the synthesis of chromene derivatives, which are of interest due to their broad range of biological activities. For instance, S. Reddy and G. Krupadanam (2010) demonstrated the efficient one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates through a reaction involving 2H-3-chromenecarbaldehydes, highlighting its role in the creation of potentially bioactive molecules (Reddy & Krupadanam, 2010).
Antimicrobial and Antioxidant Properties
The compound has also been linked to studies investigating antimicrobial properties. N. Desai, P. N. Shihora, and D. Moradia (2007) synthesized new quinazolines starting from similar chromene derivatives and evaluated them for their antibacterial and antifungal activities, demonstrating the potential of chromene-based compounds in developing new antimicrobials (Desai, Shihora, & Moradia, 2007).
Material Science and Catalysis
In material science, A. Moad, L. Klein, D. Peters, J. Karty, and J. Reilly (2002) explored the catalytic reduction of ethyl chloroacetate, a related ester, highlighting the relevance of similar compounds in catalytic processes and potentially guiding the development of new materials or catalysts (Moad, Klein, Peters, Karty, & Reilly, 2002).
Chemical Synthesis Techniques
Moreover, the synthesis techniques involving this compound can contribute to the advancement of green chemistry. For example, J. Ballantine, M. Davies, and colleagues (1981) demonstrated the ester synthesis by direct addition of acids to alkenes using sheet silicates, showcasing innovative, environmentally friendly synthesis methods that could be applicable to the synthesis of similar ester compounds (Ballantine, Davies, et al., 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as Oprea1_022518, is a complex chemical compound used in scientific research , suggesting a potential multi-target mechanism of action for Oprea1_022518.
Biochemical Pathways
. These activities suggest that Oprea1_022518 may affect a broad range of biochemical pathways.
Result of Action
, it is plausible that Oprea1_022518 could have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-17(9-14)25-10-16(19(15)22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUINPJJDYPZBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)
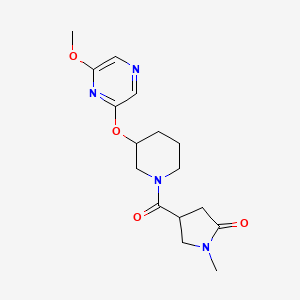
![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)
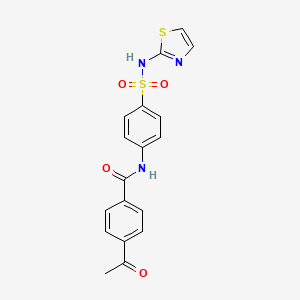
![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)
![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)
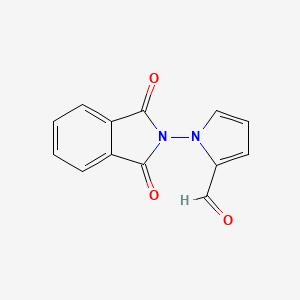
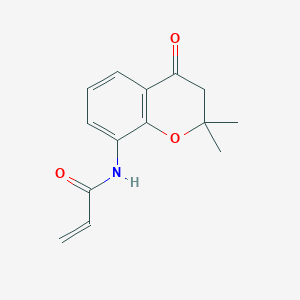
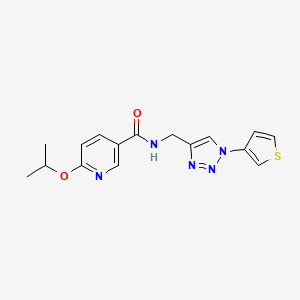
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2684368.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2684369.png)
![7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2684374.png)
![2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2684375.png)